molecular formula C31H39N5O5 B018058 Avellanin A CAS No. 110297-47-7

Avellanin A

Cat. No.: B018058
CAS No.: 110297-47-7
M. Wt: 561.7 g/mol
InChI Key: RRKPZYIKFBDXNY-KLYJBUPTSA-N
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Description

Avellanin A is a natural product found in Hamigera avellanea with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis of Avellanins A and B : Avellanins A and B, pressor-active fungal metabolites from Hamigera avellanea, have been synthesized from methyl anthranilate. This study established the absolute stereostructure of avellanin B and explored synthesis methods involving coupling and cyclization techniques (Nakao, Hamada, & Shioiri, 1989).

  • Synthesis and Bioactivity of Cyclic Pentapeptides : The synthesis of cyclic pentapeptides including avellanins A, B, and C was achieved using solid-phase peptide elongation and solution-phase macrolactamization. Avellanins A and C showed inhibitory activity against apolipoprotein B production in Hep G2 cells without cytotoxicity (Honda, Inagaki, & Masuda, 2021).

Medicinal and Biological Properties

  • Inhibitory Activity Against Apolipoprotein B : Avellanins A and C were found to inhibit apolipoprotein B production in Hep G2 cells, highlighting their potential as bioactive compounds in medical applications (Honda, Inagaki, & Masuda, 2021).

  • Conformational Studies of Cyclic Peptides : Research on avellanin along with gramicidin S explored their conformational changes when incorporating a pseudo-β (C9) Ant–DPro turn motif. This study provided insights into the structural details of these bioactive peptides (Kotmale et al., 2018).

Chemical Phenotyping and Taxonomy

  • Secondary Metabolite Diversity in Hamigera Species : A study on the secondary metabolite phenotypes of Hamigera species, including the production of avellanins A and B, revealed distinct chemical patterns that corresponded with the species' phylogeny. This research contributes to understanding the chemical diversity and taxonomy within the genus (Igarashi et al., 2014).

Applications in Other Fields

  • Anti-inflammatory Effects of Tabebuia Avellanedae : While not directly involving avellanin A, research on Tabebuia avellanedae, which shares part of the name, indicates significant anti-inflammatory effects. This study demonstrates the plant's ethnopharmacological activity in various inflammatory conditions, which might be relevant to the broader understanding of compounds like this compound (Byeon et al., 2008).

Properties

CAS No.

110297-47-7

Molecular Formula

C31H39N5O5

Molecular Weight

561.7 g/mol

IUPAC Name

(2S)-N-[(2R,5S,6S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenyloct-7-en-2-yl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C31H39N5O5/c1-5-19(2)26(35-29(40)20(3)32)27(38)25(21-12-7-6-8-13-21)31(18-37,28(39)22-14-9-10-15-23(22)33)36(4)30(41)24-16-11-17-34-24/h5-10,12-15,18-20,24-26,34H,1,11,16-17,32-33H2,2-4H3,(H,35,40)/t19-,20+,24-,25?,26-,31-/m0/s1

InChI Key

RRKPZYIKFBDXNY-KLYJBUPTSA-N

Isomeric SMILES

C[C@@H](C=C)[C@@H](C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)NC(=O)[C@@H](C)N

SMILES

CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N

Canonical SMILES

CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N

Synonyms

avellanin A
cyclo(N-Me-Phe-Ala-Ile-2-aminobenzoyl-Pro)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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